![molecular formula C13H18ClNO2 B2924907 DL-threo-Ritalinic Acid Hydrochloride CAS No. 1382859-13-3](/img/structure/B2924907.png)
DL-threo-Ritalinic Acid Hydrochloride
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Overview
Description
DL-threo-Ritalinic Acid Hydrochloride is a dopamine receptor agonist that has been shown to be effective in treating hyperactivity, or attention deficit disorder (ADHD) . It is a substituted phenethylamine and an inactive major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group yielding ritalinic acid .
Scientific Research Applications
Pharmacokinetics Research
DL-threo-Ritalinic Acid Hydrochloride is used in pharmacokinetics research, particularly in studying the excretion profile of methylphenidate (MPH) and its metabolite ritalinic acid (RA) in oral fluid and plasma . It helps in assessing the correlations between dl-threo-methylphenidate and dl-threo-ritalinic acid concentrations in exhaled breath and oral fluid with those in plasma .
Forensics and Toxicology
This compound is used in forensics and toxicology, particularly in gas chromatography (GC) and liquid chromatography (LC) techniques . It serves as a certified reference material in these fields .
Drug Interaction Studies
DL-threo-Ritalinic Acid Hydrochloride is used in drug interaction studies. For instance, it has been used to investigate the influence of ethanol on the pharmacokinetics of methylphenidate’s metabolites ritalinic acid and ethylphenidate .
Environmental Research
This compound is used in environmental research to investigate its occurrence and fate in the aquatic environment . It helps in understanding how the human pharmaceutical metabolite ritalinic acid impacts the aquatic system .
Chemical Structure Research
DL-threo-Ritalinic Acid Hydrochloride is used in chemical structure research. It helps in understanding the enantioselective gas chromatographic assays for the quantitation of methylphenidate and its major metabolite ritalinic acid in plasma .
Clinical Pharmacology
This compound is used in clinical pharmacology to study the stereoselective urinary pharmacokinetics of dl-threo-methylphenidate (MPH) and its major metabolite, dl-ritalinic acid (RA), in healthy subjects .
Safety And Hazards
Future Directions
One study explored the potential of alternative sampling matrices for methylphenidate by assessing the correlations between DL-threo-methylphenidate and DL-threo-ritalinic acid concentrations in exhaled breath and oral fluid with those in plasma . This could potentially open up new avenues for non-invasive monitoring of medication adherence in patients treated with methylphenidate .
properties
IUPAC Name |
(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUMDQFFZZGUQY-FXMYHANSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-threo-Ritalinic Acid Hydrochloride |
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